molecular formula C10H16N4 B13093550 2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 113169-62-3

2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13093550
CAS No.: 113169-62-3
M. Wt: 192.26 g/mol
InChI Key: OKOMUZMOKQBPTA-UHFFFAOYSA-N
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Description

2,3,5,5,7-Pentamethyl-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,5,7-Pentamethyl-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,5,7-Pentamethyl-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,3,5,5,7-Pentamethyl-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,3,5,5,7-Pentamethyl-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,5,7-Pentamethyl-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its triazolopyrimidine core and the presence of five methyl groups

Properties

CAS No.

113169-62-3

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2,3,5,5,7-pentamethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H16N4/c1-7-6-10(3,4)11-9-13(5)8(2)12-14(7)9/h6H,1-5H3

InChI Key

OKOMUZMOKQBPTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N=C2N1N=C(N2C)C)(C)C

Origin of Product

United States

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